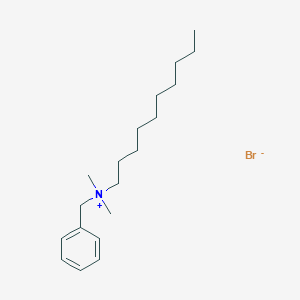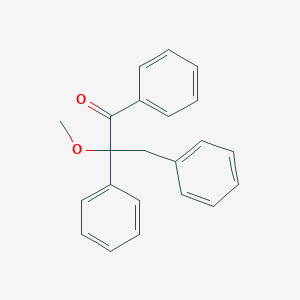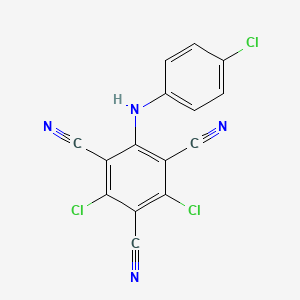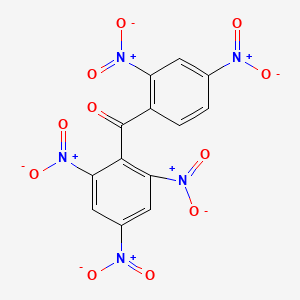
2,2',4,4',6-Pentanitrobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,4’,6-Pentanitrobenzophenone: is an organic compound with the molecular formula C₁₃H₅N₅O₁₁ and a molecular weight of 407.2057 g/mol . It is a highly nitrated derivative of benzophenone, characterized by the presence of five nitro groups attached to the benzene rings. This compound is known for its high thermal stability and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,2’,4,4’,6-Pentanitrobenzophenone typically involves the nitration of benzophenone derivatives. One common method is the nitration of 2,2’,4,4’-tetranitrobenzophenone using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the product.
Industrial Production Methods: Industrial production of 2,2’,4,4’,6-Pentanitrobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,4,4’,6-Pentanitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Reduction: 2,2’,4,4’,6-Pentamino-benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’,4,4’,6-Pentanitrobenzophenone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development and as a model compound for studying the effects of nitrated aromatic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 2,2’,4,4’,6-Pentanitrobenzophenone involves its interaction with molecular targets through its nitro groups. These nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activities.
Comparación Con Compuestos Similares
2,2’,4,4’-Tetranitrobenzophenone: Similar in structure but with one less nitro group, leading to different reactivity and applications.
2,2’,4,4’-Tetrahydroxybenzophenone: Contains hydroxyl groups instead of nitro groups, resulting in different chemical properties and uses.
Uniqueness: 2,2’,4,4’,6-Pentanitrobenzophenone is unique due to its high degree of nitration, which imparts distinct chemical reactivity and thermal stability. This makes it particularly valuable in applications requiring high-energy materials and in research focused on nitrated aromatic compounds.
Propiedades
Número CAS |
32255-35-9 |
|---|---|
Fórmula molecular |
C13H5N5O11 |
Peso molecular |
407.21 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)-(2,4,6-trinitrophenyl)methanone |
InChI |
InChI=1S/C13H5N5O11/c19-13(8-2-1-6(14(20)21)3-9(8)16(24)25)12-10(17(26)27)4-7(15(22)23)5-11(12)18(28)29/h1-5H |
Clave InChI |
SZWQTMLLIXBBNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


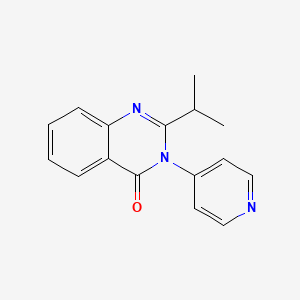
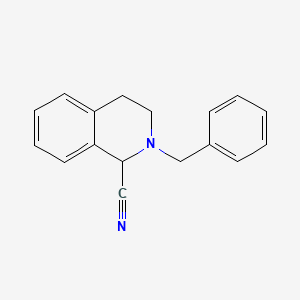


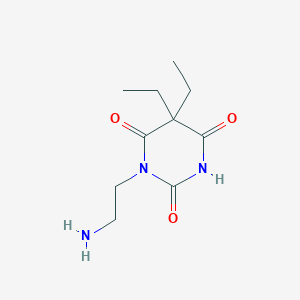

![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)

